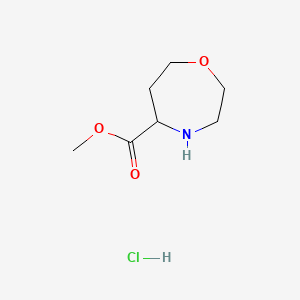
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications. The compound consists of an iridium(3+) core coordinated with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine ligands, with hexafluorophosphate as the counterion.
Méthodes De Préparation
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the following steps:
Ligand Synthesis: The ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine and 2-pyridin-2-ylpyridine are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with an iridium(III) precursor, such as iridium(III) chloride, under specific conditions to form the desired complex.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups under specific conditions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Biology: The compound is studied for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with molecular targets through coordination chemistry. The iridium(3+) core plays a crucial role in facilitating various chemical reactions by providing a stable coordination environment for the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the iridium-ligand complex.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium(3+). Similar compounds include:
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share similar structural features but differ in their ligand composition, leading to variations in their chemical and physical properties.
Propriétés
Formule moléculaire |
C32H18F12IrN4P |
|---|---|
Poids moléculaire |
909.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H8N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
HZBQREWMRMVZNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

